NHS-dPEG™(25)-COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

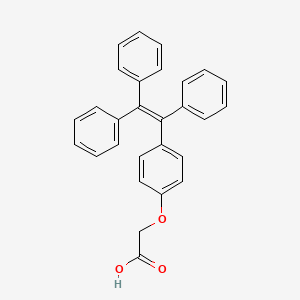

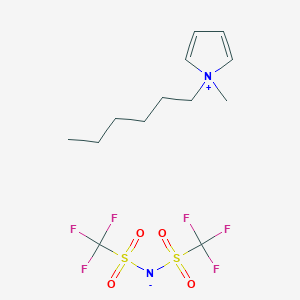

NHS-dPEG™(25)-COOH is a type of cross-linking reagent used in various applications . It is a part of the dPEG® family of products, which are discrete polyethylene glycol (PEG) PEGylation reagents . These compounds are hydrophilic and non-immunogenic .

Synthesis Analysis

The synthesis of NHS-dPEG™(25)-COOH involves the use of N-hydroxysuccinimidyl (NHS) esters . The NHS moiety of NHS-dPEG™(25)-COOH forms a stable amide bond with free primary amines .

Molecular Structure Analysis

The molecular structure of NHS-dPEG™(25)-COOH includes a long chain of repeating ethylene oxide units . The exact length of the chain can be determined by the number following “dPEG” in the compound’s name .

Chemical Reactions Analysis

NHS-dPEG™(25)-COOH is reactive with amine groups . The NHS moiety forms a stable amide bond with free primary amines .

Physical And Chemical Properties Analysis

NHS-dPEG™(25)-COOH is a solid or viscous liquid at room temperature . It is shipped in ambient conditions and should be stored at -20°C . The compound is reactive with amine groups and is used as a cross-linking reagent .

科学的研究の応用

Amine-Reactive Crosslinker

Acid-PEG25-NHS ester is an amine-reactive crosslinker . It is designed to facilitate intermolecular crosslinking with free amines at each end of the crosslinker through a single molecular weight, discrete polyethylene glycol (dPEG) backbone . The correct use of this product eliminates intramolecular crosslinking .

Enhancing Water Solubility

The dPEG backbone of Acid-PEG25-NHS ester is amphiphilic . Consequently, it imparts water solubility to molecules to which it is conjugated . This property can be particularly useful in drug delivery systems where improving the solubility of therapeutic agents can enhance their bioavailability.

PEGylation Agent

Acid-PEG25-NHS ester can be used for PEGylation , a process that involves the covalent attachment of polyethylene glycol (PEG) to molecules and macrostructures, including proteins and nanoparticles. PEGylation can improve the stability and solubility of these entities and reduce their immunogenicity.

Synthesis of PROTACs

Acid-PEG25-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Labeling Primary Amines

The NHS ester of Acid-PEG25-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can be useful in a variety of research applications, including the study of protein function and the development of diagnostic assays.

作用機序

Target of Action

The primary target of Acid-PEG25-NHS ester is the primary amine groups found in various biological molecules such as proteins and amine-modified oligonucleotides . These primary amine groups serve as the reactive sites for the NHS ester, facilitating the formation of stable amide bonds .

Mode of Action

Acid-PEG25-NHS ester is an amine-reactive crosslinker . It facilitates intermolecular crosslinking with free amines at each end of the crosslinker through a single molecular weight, discrete polyethylene glycol (dPEG) backbone . The correct use of this product eliminates intramolecular crosslinking .

Biochemical Pathways

Acid-PEG25-NHS ester is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Pharmacokinetics

The hydrophilic PEG spacer in Acid-PEG25-NHS ester increases solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially enhancing its bioavailability.

Result of Action

The result of Acid-PEG25-NHS ester’s action is the formation of stable amide bonds with primary amine groups . This enables the creation of PROTAC molecules that can selectively degrade target proteins .

Action Environment

The action of Acid-PEG25-NHS ester can be influenced by environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the reaction of the terminal carboxylic acid with primary amine groups . Additionally, the compound should be stored at -20°C to maintain its stability .

Safety and Hazards

将来の方向性

The use of NHS-dPEG™(25)-COOH and other dPEG® compounds is expected to continue to grow in various fields, including diagnostics, therapeutics, peptide synthesis, oligonucleotide synthesis, and nanotechnology . The unique properties of these compounds, such as their hydrophilicity and non-immunogenicity, make them valuable tools in these areas .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H109NO31/c60-55-1-2-56(61)59(55)90-58(64)4-6-66-8-10-68-12-14-70-16-18-72-20-22-74-24-26-76-28-30-78-32-34-80-36-38-82-40-42-84-44-46-86-48-50-88-52-54-89-53-51-87-49-47-85-45-43-83-41-39-81-37-35-79-33-31-77-29-27-75-25-23-73-21-19-71-17-15-69-13-11-67-9-7-65-5-3-57(62)63/h1-54H2,(H,62,63) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSKTNJHWDTIJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H109NO31 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid-PEG25-NHS ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)

![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)